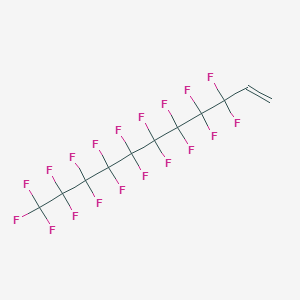

1H,1H,2H-Perfluoroundec-1-ene

Description

1H,1H,2H-Perfluoroundec-1-ene is a fluorinated alkene with the molecular formula C₁₁H₅F₁₉, characterized by a terminal double bond and extensive perfluorination on the carbon chain except for the first two hydrogen-bearing carbons. This structural configuration grants it unique physicochemical properties, including high thermal stability, chemical inertness, and hydrophobicity. It is primarily utilized in specialized industrial applications such as fluoropolymer synthesis, surfactant formulations, and surface coatings .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundec-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F19/c1-2-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWADTZXHRGDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895311 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Nonadecafluoroundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57216-75-8 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Nonadecafluoroundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H,1H,2H-Perfluoroundec-1-ene typically involves the fluorination of undecene derivatives. One common method is the electrochemical fluorination process, where undecene is subjected to fluorine gas in the presence of an electrolyte solution . This method ensures the incorporation of multiple fluorine atoms into the hydrocarbon chain, resulting in the desired perfluorinated product. Industrial production often employs similar techniques but on a larger scale, utilizing specialized equipment to handle the reactive fluorine gas safely .

Chemical Reactions Analysis

1H,1H,2H-Perfluoroundec-1-ene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, ozone, and various nucleophiles. The major products formed depend on the specific reaction conditions but often include perfluorinated derivatives with altered functional groups .

Scientific Research Applications

1H,1H,2H-Perfluoroundec-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,1H,2H-Perfluoroundec-1-ene exerts its effects is primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to chemical and biological degradation . These properties make it an excellent candidate for applications requiring long-term stability and inertness. The molecular targets and pathways involved are often related to its interaction with other molecules through van der Waals forces and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts 1H,1H,2H-Perfluoroundec-1-ene with analogous perfluorinated alkenes and alcohols:

Key Observations :

- Chain Length : Longer perfluorinated chains (e.g., C11 in the target compound) exhibit higher molecular weights and increased hydrophobicity compared to shorter analogs (C6–C10) .

- Functional Groups : Alkenes (e.g., perfluoroundec-1-ene) are more reactive in polymerization and cross-linking reactions than perfluoroalcohols, which are polar and form hydrogen bonds .

Physicochemical Properties

Key Observations :

- Thermal Stability : Longer perfluorinated chains (C11) likely exhibit higher boiling points and thermal stability than C6–C8 analogs due to stronger London dispersion forces .

- Solubility: Perfluoroundec-1-ene’s solubility profile aligns with other perfluoroalkenes, being incompatible with water but compatible with fluorinated solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.